3-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one
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Overview
Description
3-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with a methyl group at the 3-position and a prop-2-en-1-yl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
3-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzofuran: Similar structure but lacks the prop-2-en-1-yl group.
5-ethyl-2-benzofuran-1(3H)-one: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
3-methyl-2-benzofuran-1(3H)-one: Similar structure but lacks the prop-2-en-1-yl group at the 5-position.
Uniqueness
3-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one is unique due to the presence of both the methyl group at the 3-position and the prop-2-en-1-yl group at the 5-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzofuran derivatives.
Properties
Molecular Formula |
C12H12O2 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-3-4-9-5-6-10-11(7-9)8(2)14-12(10)13/h3,5-8H,1,4H2,2H3 |
InChI Key |
FXKAWAQAVSFISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)CC=C)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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